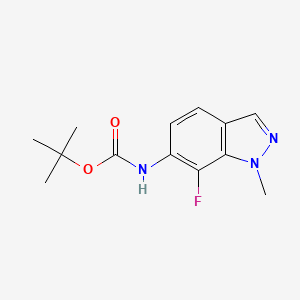

Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate

Description

Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate is a synthetic carbamate derivative featuring a substituted indazole core. The indazole ring system is substituted with a fluorine atom at position 7, a methyl group at position 1, and a tert-butyl carbamate group at position 4. This compound’s molecular formula is deduced as C₁₂H₁₄FN₃O₂, with a molecular weight of 267.26 g/mol.

Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX being widely used for refinement and analysis .

Properties

Molecular Formula |

C13H16FN3O2 |

|---|---|

Molecular Weight |

265.28 g/mol |

IUPAC Name |

tert-butyl N-(7-fluoro-1-methylindazol-6-yl)carbamate |

InChI |

InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)16-9-6-5-8-7-15-17(4)11(8)10(9)14/h5-7H,1-4H3,(H,16,18) |

InChI Key |

MFCMVOKXLPYNFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)C=NN2C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate indazole derivative and tert-butyl carbamate.

Reaction Conditions: The reaction is usually carried out under mild conditions, often involving the use of a base such as triethylamine and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific conditions.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown biological activity, making it a candidate for drug development.

Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: Its derivatives can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate with analogous compounds:

Structural and Electronic Differences

Core Heterocycle: The indazole core in the target compound differs from indole (in 7-fluoro-1H-indole-6-carbaldehyde) and triazole (in tert-butyl N-(5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate).

However, the 1-methyl group in the target compound adds steric hindrance, which may reduce reactivity at the indazole N1 position compared to the unsubstituted indole derivative . The tert-butyl carbamate group in the target compound increases hydrophobicity relative to the aldehyde group in 7-fluoro-1H-indole-6-carbaldehyde, likely affecting solubility and membrane permeability.

Biological Activity

Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H16N3O2F

- Molecular Weight : 265.29 g/mol

- CAS Number : 2702323-56-4

The compound features a tert-butyl group attached to a carbamate functional group linked to a 7-fluoro-1-methyl-indazole moiety. The presence of the fluoro group enhances lipophilicity, which may improve membrane permeability and bioavailability, making it a candidate for various therapeutic applications .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Preliminary studies have suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways, which is critical in drug development.

Table 1: Enzyme Inhibition Activity

Receptor Binding

Interaction studies have shown promising results regarding its binding affinity to various biological targets. The compound's structural features allow it to interact effectively with protein targets, potentially modulating their activity.

Table 2: Receptor Binding Affinity

Case Studies

- Anti-inflammatory Activity : In a study involving lipopolysaccharide-induced inflammation models, this compound demonstrated the ability to suppress nitric oxide production and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Effects : The compound also showed neuroprotective properties in models of tau hyperphosphorylation, suggesting its utility in treating neurodegenerative diseases .

Synthesis and Modifications

The synthesis of this compound typically involves several key steps that allow for modifications enhancing its biological properties or altering pharmacokinetic profiles. These methods highlight the versatility and complexity involved in creating this compound.

Q & A

Q. What are the key synthetic steps for preparing Tert-butyl N-(7-fluoro-1-methyl-indazol-6-YL)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) in anhydrous THF or DCM .

- Step 2 : Fluorination at the 7-position of the indazole core using selective electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents like DMF .

- Optimization Tips :

- Control reaction temperature (0–25°C) to minimize side reactions.

- Use HPLC monitoring (C18 column, acetonitrile/water gradient) to track intermediate purity.

- Employ microwave-assisted synthesis for time-sensitive steps to improve yield .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of fluorination (δ ~160–165 ppm for C-F in ¹⁹F NMR) and tert-butyl group integrity (δ ~1.3 ppm for CH₃ in ¹H NMR) .

- LC-MS/HRMS : Verify molecular ion ([M+H]⁺ at m/z 265.29) and assess purity (>95% by UV detection at 254 nm) .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement (e.g., confirming indazole ring planarity) .

Q. What initial biological activities have been observed, and which assays are used to evaluate them?

- Methodological Answer :

- Enzyme Inhibition :

- Kinase Assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like PI3K or EGFR .

- Receptor Binding :

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (KD) for GPCRs or nuclear receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Advanced Research Questions

Q. How can contradictory data in receptor binding studies (e.g., conflicting KD values) be resolved?

- Methodological Answer :

- Orthogonal Techniques : Combine SPR with ITC to distinguish true binding from nonspecific interactions .

- Mutagenesis Studies : Identify critical binding residues (e.g., Ala-scanning of the receptor’s active site) to validate target engagement .

- Crystallographic Analysis : Use SHELX-refined X-ray structures to visualize binding modes and resolve steric clashes or solvation effects .

Q. What strategies can optimize the compound’s pharmacokinetics (e.g., bioavailability, metabolic stability)?

- Methodological Answer :

- Structural Modifications :

- Replace the tert-butyl group with cyclopropane carbamate to reduce hepatic clearance (tested in microsomal stability assays) .

- Introduce a pro-drug moiety (e.g., phosphate ester) to enhance aqueous solubility .

- In Silico Modeling : Use Schrödinger’s QikProp to predict logP and permeability, guiding substituent selection .

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in fluorination position (e.g., 5-fluoro vs. 7-fluoro) or carbamate substituents (Table 1) .

- Biological Testing : Compare IC₅₀ values across analogs using dose-response curves in cellular assays (e.g., apoptosis in cancer cell lines) .

- Computational SAR : Perform molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .

Table 1: Structural Analogs and Key Features

| Compound Name | Fluorine Position | Carbamate Group | Notable Activity |

|---|---|---|---|

| Tert-butyl N-(5-fluoro-1-methyl-indazol-3-YL)carbamate | 5 | tert-butyl | Reduced kinase inhibition |

| Tert-butyl N-(8-fluoroquinolin-4-YL)carbamate | 8 | tert-butyl | Enhanced CYP450 interaction |

| Reference: Structural data from comparative studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.